molecular formula C28H36N4+2 B12527822 Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)- CAS No. 807314-60-9

Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-

Katalognummer: B12527822
CAS-Nummer: 807314-60-9
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: SVAAENNVLVWYJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-]: is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of pyridinium and piperidinyl groups connected through a phenylenebis(methylene) linkage. It is often used in various scientific research fields due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridine and piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] exerts its effects involves interactions with specific molecular targets. The pyridinium groups can interact with nucleic acids and proteins, potentially disrupting their normal functions. The piperidinyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is unique due to the presence of both pyridinium and piperidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .

Eigenschaften

CAS-Nummer

807314-60-9

Molekularformel

C28H36N4+2

Molekulargewicht

428.6 g/mol

IUPAC-Name

4-piperidin-1-yl-1-[[4-[(4-piperidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium

InChI

InChI=1S/C28H36N4/c1-3-15-31(16-4-1)27-11-19-29(20-12-27)23-25-7-9-26(10-8-25)24-30-21-13-28(14-22-30)32-17-5-2-6-18-32/h7-14,19-22H,1-6,15-18,23-24H2/q+2

InChI-Schlüssel

SVAAENNVLVWYJB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N5CCCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.